Fluorotriphenylmethane
Overview
Description
Fluorotriphenylmethane is a useful research compound. Its molecular formula is C19H15F and its molecular weight is 262.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243656. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Trityl fluoride, also known as Fluorotriphenylmethane, primarily targets various functional groups in organic compounds. It is widely used as a protective group for chemoselective protection . The compound is particularly useful for the selective protection of primary alcohols in the presence of secondary and/or tertiary alcohols .
Mode of Action
Trityl fluoride interacts with its targets by forming triphenylcarbenium ions (trityl cations: [RPh] 3 C +), which are broadly identified organic compounds . These cations have several uses, such as a catalyst for C–C bond formation, oxidation and reduction reagent, polymer and peptide synthesis, chiral catalyst, activity-based probes, and photochemical reactions . They have also been applied as neutral Lewis acids in different chemical reactions .
Biochemical Pathways
The biochemical pathways affected by Trityl fluoride are primarily related to the synthesis of organic compounds. Trityl cations are most widely used in hydride abstraction reactions both in the study of mechanisms transformations (organometallic and organic) and in organic syntheses . They are also extensively applied as very efficient activators and as one-electron oxidants for olefin polymerization reactions .
Pharmacokinetics
For instance, gaseous [18 F]triflyl fluoride is formed instantaneously at room temperature from hydrated [18 F]fluoride, followed by distillation into a dry aprotic solvent, in which dry [18 F]fluoride is released in the presence of a base .
Result of Action
The result of Trityl fluoride’s action is the protection of various functional groups such as thiols, amines, and alcohols in organic synthesis . This protection facilitates the successful synthesis of complex organic compounds. The compound also plays a role in the production of peptides, where it is used for the protection of the amino acids’ functional group .
Action Environment
The action of Trityl fluoride can be influenced by various environmental factors. For instance, the presence of a base can enhance the reactivity of the compound . Additionally, the compound’s action can be affected by the presence of other functional groups in the target molecule, as it is used for chemoselective protection .
Biochemical Analysis
Biochemical Properties
Trityl fluoride is known to interact with various biomolecules. It is used as a protective group for chemoselective protection of numerous functional groups . For instance, trityl ether is useful for the protection of primary alcohol selectively, in the existence of a secondary and/or tertiary alcohol . This interaction with biomolecules plays a crucial role in biochemical reactions.
Molecular Mechanism
The molecular mechanism of Trityl fluoride primarily involves its role as a protective group in organic synthesis . It is used in the protection of various functional groups such as thiols, amines, and alcohols . The deprotection of the trityl group can be carried out under various conditions .
Temporal Effects in Laboratory Settings
It is known that Trityl fluoride can be used in various chemical processes and syntheses .
Metabolic Pathways
It is known that Trityl fluoride can be used in various chemical processes and syntheses .
Transport and Distribution
It is known that Trityl fluoride can be used in various chemical processes and syntheses .
Subcellular Localization
It is known that Trityl fluoride can be used in various chemical processes and syntheses .
Properties
IUPAC Name |
[fluoro(diphenyl)methyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOHMJJPRAGGSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059981 | |
Record name | Fluorotriphenylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
427-36-1 | |
Record name | 1,1′,1′′-(Fluoromethylidyne)tris[benzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=427-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,1',1''-(fluoromethylidyne)tris- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000427361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trityl fluoride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243656 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,1',1''-(fluoromethylidyne)tris- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Fluorotriphenylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1',1''-(fluoromethylidyne)trisbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.407 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Triphenylmethyl fluoride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8BRM9FGQ5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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